
1-Benzyl-4-methyl-2,3-diphenyl-1H-pyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl-4-methyl-2,3-diphenyl-1H-pyrrole is a heterocyclic compound that belongs to the pyrrole family Pyrroles are five-membered aromatic rings containing one nitrogen atom
Vorbereitungsmethoden
The synthesis of 1-Benzyl-4-methyl-2,3-diphenyl-1H-pyrrole can be achieved through several synthetic routes. One common method involves the reaction of benzylamine with acetophenone derivatives under acidic conditions to form the pyrrole ring. Another approach includes the use of palladium-catalyzed cross-coupling reactions to introduce the benzyl and phenyl groups onto the pyrrole core. Industrial production methods often employ these synthetic routes due to their efficiency and scalability.
Analyse Chemischer Reaktionen
1-Benzyl-4-methyl-2,3-diphenyl-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole oxides.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its reduced form.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl rings, allowing for the introduction of various substituents. Common reagents include halogens and nitrating agents.
Major Products: These reactions yield products such as pyrrole oxides, reduced pyrroles, and substituted pyrroles, depending on the reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Benzyl-4-methyl-2,3-diphenyl-1H-pyrrole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of biological processes and as a probe for investigating enzyme activities.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory and anticancer agent.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-Benzyl-4-methyl-2,3-diphenyl-1H-pyrrole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activities and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
1-Benzyl-4-methyl-2,3-diphenyl-1H-pyrrole can be compared to other pyrrole derivatives, such as:
1-Benzyl-3-(4-methoxyphenylamino)-4-phenylpyrrole-2,5-dione: This compound has similar structural features but different substituents, leading to distinct chemical and biological properties.
1-Benzyl-3-[2-(2-furyl)vinyl]-4,5-dihydro-1H-pyrazole: Another related compound with a pyrazole ring instead of a pyrrole ring, offering different reactivity and applications.
Eigenschaften
CAS-Nummer |
112500-33-1 |
|---|---|
Molekularformel |
C24H21N |
Molekulargewicht |
323.4 g/mol |
IUPAC-Name |
1-benzyl-4-methyl-2,3-diphenylpyrrole |
InChI |
InChI=1S/C24H21N/c1-19-17-25(18-20-11-5-2-6-12-20)24(22-15-9-4-10-16-22)23(19)21-13-7-3-8-14-21/h2-17H,18H2,1H3 |
InChI-Schlüssel |
AELPELDQDNUGHS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN(C(=C1C2=CC=CC=C2)C3=CC=CC=C3)CC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![iron;methyl-[3-[methyl(diphenyl)phosphaniumyl]-3-oxo-2-sulfanylidenepropanoyl]-diphenylphosphanium](/img/structure/B14312305.png)
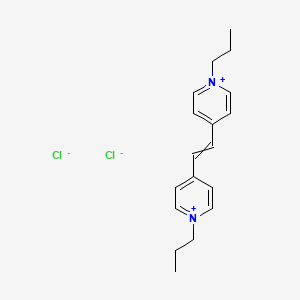
![6-Chloro-3-[3-(1H-imidazol-1-yl)-2-methylpropyl]quinazolin-4(3H)-one](/img/structure/B14312313.png)
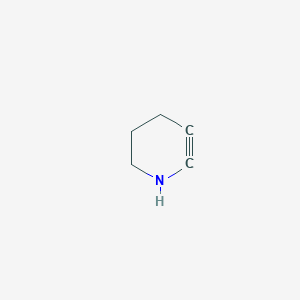

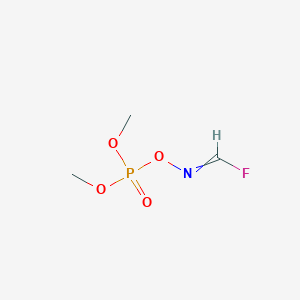
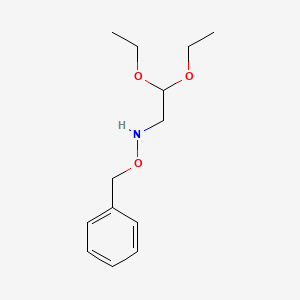

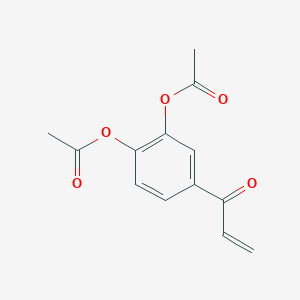

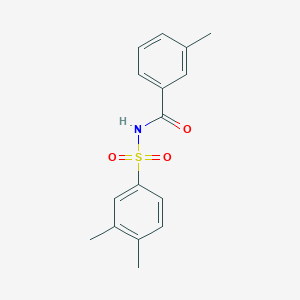
![Quinolinium, 1-methyl-2-[2-(3,4,5-trimethoxyphenyl)ethenyl]-, iodide](/img/structure/B14312388.png)
![3-[1-(1H-Indol-3-yl)ethenyl]-2-methyl-1H-indole](/img/structure/B14312395.png)
